molecular formula C14H17BrO3 B2479473 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate CAS No. 328933-47-7

4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate

Cat. No.: B2479473
CAS No.: 328933-47-7
M. Wt: 313.191
InChI Key: WCOJGOGSLIIZFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 4-(2-bromopropanoyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ester bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloropropanoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluoropropanoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of bromine.

    4-(2-Iodopropanoyl)phenyl 2,2-dimethylpropanoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(2-Bromopropanoyl)phenyl 2,2-dimethylpropanoate makes it more reactive in nucleophilic substitution reactions compared to its chlorine and fluorine analogs. The bromine atom is a better leaving group, which can enhance the efficiency of certain chemical transformations .

Properties

IUPAC Name

[4-(2-bromopropanoyl)phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c1-9(15)12(16)10-5-7-11(8-6-10)18-13(17)14(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJGOGSLIIZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-47-7
Record name 4-(2-bromopropanoyl)phenyl 2,2-dimethylpropanoate
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